molecular formula C21H26N2O3 B268854 1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine

1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine

Cat. No. B268854
M. Wt: 354.4 g/mol
InChI Key: BUBMFYGQJHBCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine, also known as EEBP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 2005 by researchers at the University of Tokyo and has since gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.

Mechanism of Action

The exact mechanism of action of 1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine is not fully understood. However, it is believed to act by modulating the activity of serotonin receptors in the brain. Specifically, 1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects
1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, 1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various biological processes. Additionally, 1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
However, there are also some limitations to using 1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine in lab experiments. For example, its synthesis is relatively complex and time-consuming, which may limit its availability for certain studies. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine. One area of interest is its potential as a treatment for neuropsychiatric disorders, such as depression and anxiety. Additionally, 1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine may have potential applications in the treatment of cancer and other diseases due to its antitumor and antioxidant properties. Further studies are needed to fully understand the potential of 1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine in these areas and to develop more effective treatment strategies.

Synthesis Methods

The synthesis of 1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine involves the reaction of 1-benzoyl-4-phenylpiperazine with 2-chloroethanol in the presence of a base, followed by the addition of sodium ethoxide and ethyl iodide. The resulting compound is then purified through column chromatography to obtain pure 1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine.

Scientific Research Applications

1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antitumor, anticonvulsant, and antidepressant effects. Additionally, 1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine has been found to have a high affinity for serotonin receptors, making it a promising candidate for the treatment of various neuropsychiatric disorders.

properties

Product Name

1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

[4-(2-ethoxyethoxy)phenyl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H26N2O3/c1-2-25-16-17-26-20-10-8-18(9-11-20)21(24)23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3

InChI Key

BUBMFYGQJHBCPZ-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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